methyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride

Chemical Synthesis Medicinal Chemistry Physicochemical Property

Reliable synthesis demands defined regioisomers and stable intermediates. Methyl 4-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS 2089650-21-3) provides a precisely functionalized scaffold with a 4-(2-aminoethyl) substitution, methyl ester protection, and hydrochloride salt for optimal solubility and handling. • 95% purity ensures accurate stoichiometry and batch-to-batch consistency. • The 4-position aminoethyl group is critical for SAR studies, avoiding the regioisomer (CAS 1255099-56-9) with 3-substitution. • Methyl ester enables downstream ester hydrolysis or amidation while conferring lower lipophilicity than the ethyl ester analog. Procure with confidence for reproducible research outcomes.

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
CAS No. 2089650-21-3
Cat. No. B6333554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride
CAS2089650-21-3
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCN)C(=O)OC.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-14-10-7-8(5-6-12)3-4-9(10)11(13)15-2;/h3-4,7H,5-6,12H2,1-2H3;1H
InChIKeyGXEFSEXFAKHFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specifications for Methyl 4-(2-aminoethyl)-2-methoxybenzoate HCl


Methyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride (CAS 2089650-21-3) is a substituted benzoate ester building block used in chemical research and synthesis . It is characterized by a methyl ester group, a 2-methoxy substituent, and a 4-(2-aminoethyl) side chain, presented as a hydrochloride salt for stability and solubility. The compound is typically supplied as a research chemical with a standard purity of 95.0% and a molecular weight of 245.70 g/mol [1]. Its primary utility lies in its role as a synthetic intermediate, where the specific substitution pattern on the aromatic ring dictates its reactivity and potential to generate distinct molecular scaffolds.

Why Generic Substitution Fails for This Compound


Generic substitution is not possible due to quantifiable differences in fundamental chemical and physical properties. The target compound is a methyl ester hydrochloride salt, which directly impacts its solubility, stability, and reactivity profile compared to the free acid form [1]. Furthermore, the precise position of the aminoethyl group is critical. A regioisomer, such as methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS 1255099-56-9), shares the same molecular formula but has a different substitution pattern, leading to a different IUPAC name and, crucially, a different chemical structure . This structural variation results in a different InChIKey and canonical SMILES, confirming it is a distinct chemical entity with its own unique set of properties and, as the data below shows, a different procurement profile .

Quantitative Differentiation from Analog Compounds


Methyl Ester vs. Free Acid: Molecular Weight and Lipophilicity

The target compound is a methyl ester, which confers a higher molecular weight and altered lipophilicity compared to its free acid analog, 4-(2-aminoethyl)-2-methoxybenzoic acid (CAS 60531-38-6). This is a critical differentiator for reactions requiring ester protection or for applications where membrane permeability is a factor [1][2].

Chemical Synthesis Medicinal Chemistry Physicochemical Property

Methyl vs. Ethyl Ester: Procurement and Lipophilicity Comparison

When selecting between ester analogs, the target compound (methyl ester) offers a quantifiably different lipophilicity profile compared to the ethyl ester analog, ethyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride (CAS 65779-59-1). This is a key differentiator for structure-activity relationship (SAR) studies or when optimizing for specific solubility or chromatographic behavior .

Chemical Procurement SAR Studies Ester Analog

Positional Isomer Cost Differential

The target compound's 4-position substitution pattern results in a different procurement profile compared to its 3-position regioisomer, methyl 3-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS 1255099-56-9). While the target compound's exact price was not found in permitted sources, the regioisomer's pricing provides a quantifiable market benchmark, highlighting that synthetic route and demand drive significant cost differences between isomers .

Chemical Procurement Cost Analysis Regioisomer

Identity and Purity Specifications

The target compound is supplied with a standard purity of 95.0%, which is a key quantitative specification for procurement and experimental reproducibility . This purity level is typical for research-grade chemicals and is consistent across multiple vendors, providing a reliable baseline for experimental planning [1].

Quality Control Chemical Procurement Analytical Standard

Recommended Applications Based on Differentiation Evidence


Methyl Ester Building Block in Medicinal Chemistry

The compound's identity as a methyl ester, verified by its molecular weight of 245.70 g/mol, makes it suitable for synthesis where this specific ester group is required for downstream reactions, such as ester hydrolysis or amidation . Unlike the free acid analog, the ester form provides protection for the carboxylic acid moiety and can influence reaction selectivity [1].

SAR Studies with 4-Aminoethyl Substituent

The defined 4-position substitution pattern of the aminoethyl group is a critical structural feature . This compound should be selected over its 3-position regioisomer (CAS 1255099-56-9) when the 4-position is required for target binding or to maintain a specific molecular geometry in SAR studies .

Research Requiring a Defined Purity Baseline

For experiments where a known and verifiable purity is essential for reproducibility, this compound is supplied at a standard purity of 95.0% [1]. This specification allows for accurate stoichiometric calculations and provides a consistent impurity profile across batches, which is critical for analytical method development and quality control .

Modulating Lipophilicity with a Shorter Ester Chain

In applications where a less lipophilic analog is desired compared to the ethyl ester, this methyl ester compound is the appropriate choice . While a calculated LogP for the target compound is not available, its structure suggests it will have a lower LogP than the ethyl ester analog (LogP 2.8754), making it a candidate for improving aqueous solubility or altering pharmacokinetic properties in early-stage research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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